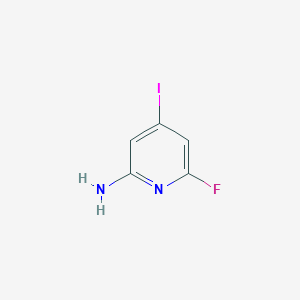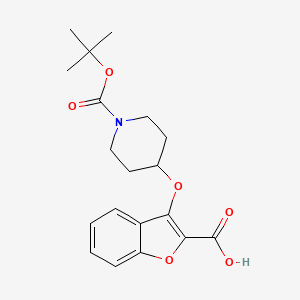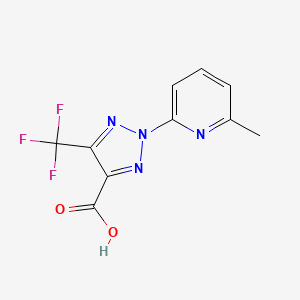
4-(Difluoromethyl)pyridin-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)pyridin-2-ol is a chemical compound with the molecular formula C6H5F2NO It is a derivative of pyridine, characterized by the presence of a difluoromethyl group (-CF2H) attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)pyridin-2-ol typically involves the introduction of the difluoromethyl group into the pyridine ring. One common method is the use of ethyl bromodifluoroacetate as a difluoromethylation reagent. The process involves a two-step reaction where N-alkylation by ethyl bromodifluoroacetate is followed by in situ hydrolysis of the ester and decarboxylation .
Industrial Production Methods: Industrial production of this compound can be achieved through scalable and economical synthetic routes. For instance, starting from 2,2-difluoroacetic anhydride, an efficient five-step and two-pot procedure has been developed. This method avoids the use of sealed vessels for amination, making it practical for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-(Difluoromethyl)pyridin-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles, leading to substitution at the nitrogen or oxygen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, although specific conditions and reagents vary.
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions with pentafluoropyridine or pentachloropyridine can lead to the formation of polyfluorinated aryl pyridyl ethers.
Oxidation and Reduction: Specific reagents and conditions for these reactions depend on the desired products and the nature of the substituents on the pyridine ring.
Major Products: The major products formed from these reactions include various substituted pyridines and pyridones, depending on the reaction conditions and the nature of the nucleophiles involved .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)pyridin-2-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, in the context of protein kinase inhibitors, the compound targets PI3K and mTOR pathways, which are crucial for cell growth and survival . The difluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor of these kinases.
Vergleich Mit ähnlichen Verbindungen
- 2-(Difluoromethyl)pyridin-4-ol
- 4-(Difluoromethyl)pyridin-2-amine
- N-difluoromethylated pyridines and 4-pyridones
Comparison: 4-(Difluoromethyl)pyridin-2-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers improved reactivity and stability, making it a valuable intermediate in various synthetic and industrial applications .
Eigenschaften
Molekularformel |
C6H5F2NO |
|---|---|
Molekulargewicht |
145.11 g/mol |
IUPAC-Name |
4-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H5F2NO/c7-6(8)4-1-2-9-5(10)3-4/h1-3,6H,(H,9,10) |
InChI-Schlüssel |
OOWOCLBIQZLRFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CNC(=O)C=C1C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(3-Bromophenyl)-5-((2,6-dimethylmorpholino)methyl)benzo[d]oxazole](/img/structure/B11781754.png)

![1,5,6-Trimethyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B11781766.png)


![2-Amino-N-(4-methoxyphenyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B11781802.png)


![3-Chloro-1-ethyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11781832.png)



![4-Chloro-6-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11781857.png)
